

## A Technical Guide to Emerging Hypogylcemic Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes mellitus (T2DM) treatment is undergoing a significant transformation, driven by the emergence of novel hypoglycemic drug classes that offer improved glycemic control, weight management, and cardiovascular benefits. This technical guide provides an in-depth review of these emerging classes, focusing on their core mechanisms, quantitative clinical trial data, and the experimental protocols underpinning their development.

# Incretin-Based Therapies: Beyond GLP-1 Receptor Agonists

The incretin system has become a cornerstone of T2DM therapy. Building on the success of GLP-1 receptor agonists (GLP-1 RAs), the field is advancing with oral formulations and multiagonist molecules that target multiple receptors simultaneously.

### **Oral GLP-1 Receptor Agonists**

The development of oral GLP-1 RAs represents a significant step towards improving patient adherence and convenience.[1] These agents are co-formulated with absorption enhancers to protect them from gastric degradation and facilitate their entry into the systemic circulation.

Key Compound: Orforglipron







Orforglipron is an oral, non-peptide GLP-1 RA that has shown promising results in Phase 3 clinical trials.

Quantitative Data from Clinical Trials:



| Trial                                | Drug/D<br>ose                         | Compa<br>rator                          | N    | Durati<br>on | Baseli<br>ne<br>HbA1c<br>(%) | Chang<br>e in<br>HbA1c<br>(%) | Baseli<br>ne<br>Weight<br>(kg) | Chang<br>e in<br>Weight<br>(kg) |
|--------------------------------------|---------------------------------------|-----------------------------------------|------|--------------|------------------------------|-------------------------------|--------------------------------|---------------------------------|
| ACHIE<br>VE-1[2]<br>[3][4][5]<br>[6] | Orforgli<br>pron<br>3mg               | Placebo                                 | 559  | 40<br>weeks  | 8.0                          | -1.24                         | ~90.9                          | -4.2                            |
| Orforgli<br>pron<br>12mg             | -1.47                                 | -5.2                                    | _    |              |                              |                               |                                |                                 |
| Orforgli<br>pron<br>36mg             | -1.48                                 | -7.2                                    | _    |              |                              |                               |                                |                                 |
| ACHIE<br>VE-2[3]<br>[7]              | Orforgli<br>pron<br>(up to<br>36mg)   | Dapagli<br>flozin<br>10mg               | 962  | 40<br>weeks  | N/A                          | Up to<br>-1.7                 | N/A                            | N/A                             |
| ACHIE<br>VE-3[8]                     | Orforgli<br>pron<br>12mg              | Oral<br>Semagl<br>utide<br>7mg/14<br>mg | 1698 | 52<br>weeks  | N/A                          | -1.9                          | N/A                            | -6.7%                           |
| Orforgli<br>pron<br>36mg             | -2.2                                  | -9.2%                                   |      |              |                              |                               |                                |                                 |
| ATTAIN<br>-2[9]                      | Orforgli<br>pron<br>(highest<br>dose) | Placebo                                 | N/A  | 72<br>weeks  | 8.1                          | -1.3 to<br>-1.8               | N/A                            | -10.5%                          |

Experimental Protocol: ACHIEVE-1 Trial[3][4][10]



- Study Design: A 40-week, randomized, double-blind, placebo-controlled, phase 3 trial.
- Participants: 559 adults with type 2 diabetes inadequately controlled with diet and exercise alone, with a baseline HbA1c between 7.0% and 9.5% and a BMI ≥23 kg/m<sup>2</sup>.
- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive orforglipron (3 mg, 12 mg, or 36 mg) or a placebo once daily.
- Primary Endpoint: The primary outcome was the change in HbA1c from baseline to week 40.
- Key Secondary Endpoints: Included changes in body weight, fasting serum glucose, and lipid levels.

## **Multi-Receptor Agonists**

These novel agents simultaneously activate multiple incretin and related receptors, such as the glucose-dependent insulinotropic polypeptide (GIP) receptor and the glucagon (GCG) receptor, in addition to the GLP-1 receptor. This multi-targeted approach aims to achieve synergistic effects on glucose control and weight loss.[11]

Key Compound: Retatrutide (GIP/GLP-1/Glucagon Receptor Tri-agonist)

Retatrutide has demonstrated substantial efficacy in phase 2 trials, leading to significant reductions in both HbA1c and body weight.[12][13][14]

Quantitative Data from Clinical Trials:



| Trial                                        | Drug/D<br>ose       | Compa<br>rator | N   | Durati<br>on | Baseli<br>ne<br>HbA1c<br>(%) | Chang<br>e in<br>HbA1c<br>(%) | Baseli<br>ne<br>Weight<br>(kg) | Chang<br>e in<br>Weight<br>(%) |
|----------------------------------------------|---------------------|----------------|-----|--------------|------------------------------|-------------------------------|--------------------------------|--------------------------------|
| Phase<br>2<br>(T2DM)<br>[13][15]<br>[16][17] | Retatrut<br>ide 4mg | Placebo        | 281 | 36<br>weeks  | ~8.3                         | -1.3                          | ~97.7                          | -7.9                           |
| Retatrut<br>ide 8mg                          | -1.9                | -12.9          |     |              |                              |                               |                                |                                |
| Retatrut<br>ide<br>12mg                      | -2.0                | -16.9          | -   |              |                              |                               |                                |                                |
| Dulaglu<br>tide<br>1.5mg                     | -1.4                | -2.0           | -   |              |                              |                               |                                |                                |
| Phase 2 (Obesit y)[12] [13][18] [19][20]     | Retatrut<br>ide 1mg | Placebo        | 338 | 48<br>weeks  | N/A                          | N/A                           | ~107.7                         | -8.7                           |
| Retatrut<br>ide 4mg                          | -17.3               |                |     |              |                              |                               |                                |                                |
| Retatrut<br>ide 8mg                          | -22.8               | -              |     |              |                              |                               |                                |                                |
| Retatrut<br>ide<br>12mg                      | -24.2               |                |     |              |                              |                               |                                |                                |

Experimental Protocol: Retatrutide Phase 2 Trial in T2DM[15]



- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, phase 2 trial.
- Participants: 281 adults with type 2 diabetes.
- Intervention: Participants were randomized to receive subcutaneous injections of retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide (1.5 mg), or a placebo once weekly for 36 weeks.
- Primary Endpoint: Change in HbA1c from baseline.
- Secondary Endpoints: Included changes in body weight and safety assessments.

Signaling Pathways of Incretin-Based Therapies

The binding of GLP-1, GIP, and glucagon to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.



Click to download full resolution via product page



Caption: Simplified signaling pathways of GLP-1, GIP, and Glucagon.

## **Novel Insulin Analogues**

Insulin therapy is evolving with the development of analogues that offer extended pharmacokinetic profiles, reducing the frequency of injections and potentially improving adherence.

Key Compounds: Insulin Icodec and Insulin Efsitora Alfa

These are once-weekly basal insulin analogues designed to provide a steady and prolonged glucose-lowering effect.

Quantitative Data from Clinical Trials:

| Trial                         | Drug                        | Comparat<br>or                  | N    | Duration | Baseline<br>HbA1c<br>(%) | Change<br>in HbA1c<br>(%)       |
|-------------------------------|-----------------------------|---------------------------------|------|----------|--------------------------|---------------------------------|
| ONWARD<br>S 2[2]              | Insulin<br>Icodec           | Insulin<br>Degludec             | 526  | 26 weeks | 8.13                     | -0.93                           |
| ONWARD<br>S 5[8]              | Insulin<br>Icodec           | Once-daily<br>basal<br>insulins | 1085 | 52 weeks | 8.9                      | -1.68                           |
| QWINT-<br>2[21][22]           | Insulin<br>Efsitora<br>Alfa | Insulin<br>Degludec             | 928  | 52 weeks | 8.21                     | -1.24                           |
| Phase 2<br>(T2DM)[23]<br>[24] | Insulin<br>Efsitora<br>Alfa | Insulin<br>Degludec             | 278  | 26 weeks | N/A                      | Non-<br>inferior to<br>Degludec |

Experimental Protocol: ONWARDS 5 Trial[8]

- Study Design: A 52-week, phase 3, open-label, efficacy and safety, treat-to-target trial.
- Participants: 1,085 insulin-naïve adults with type 2 diabetes.



- Intervention: Participants were randomized to receive either once-weekly insulin icodec or once-daily basal insulin analogues (insulin degludec or insulin glargine U100/U300). The insulin icodec group utilized a dosing guide app.
- Primary Endpoint: Change in HbA1c from baseline to week 52, assessing non-inferiority.

## Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors

SGLT-2 inhibitors have established themselves as a key class of oral hypoglycemic agents with proven cardiovascular and renal benefits. Newer agents continue to expand the evidence base for this class.

Key Compounds: Bexagliflozin and Sotagliflozin

Bexagliflozin is a newer SGLT-2 inhibitor, while sotagliflozin is a dual SGLT-1 and SGLT-2 inhibitor.

Quantitative Data from Clinical Trials:

| Trial                                      | Drug                      | Compar<br>ator | N     | Duratio<br>n | Change<br>in<br>HbA1c<br>(%) | Change<br>in Body<br>Weight<br>(kg) | Change<br>in<br>Systolic<br>BP<br>(mmHg) |
|--------------------------------------------|---------------------------|----------------|-------|--------------|------------------------------|-------------------------------------|------------------------------------------|
| BEST[11]<br>[25][26]                       | Bexaglifl<br>ozin<br>20mg | Placebo        | >5000 | 24 weeks     | -0.48 (vs<br>placebo)        | -2.65 (vs<br>placebo)               | -2.96 (vs<br>placebo)                    |
| Meta-<br>analysis[<br>27]                  | Bexaglifl<br>ozin         | Placebo        | 3111  | N/A          | -0.53                        | -1.61                               | -4.66                                    |
| SOLOIS<br>T-WHF[9]<br>[14][16]<br>[17][28] | Sotagliflo<br>zin         | Placebo        | 1222  | ~9<br>months | N/A                          | N/A                                 | N/A                                      |



Experimental Protocol: SOLOIST-WHF Trial[9][14][17][28]

- Study Design: A phase 3, international, double-blind, randomized, placebo-controlled trial.
- Participants: 1,222 patients (aged 18-85 years) with type 2 diabetes who were recently hospitalized for worsening heart failure.
- Intervention: Participants were randomized to receive once-daily sotagliflozin 200 mg (with a
  possible dose escalation to 400 mg) or a placebo, initiated before or within 3 days of
  discharge.
- Primary Endpoint: The total number of cardiovascular deaths, hospitalizations, and urgent visits for heart failure.

Mechanism of Action: SGLT-2 Inhibition

SGLT-2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.



Click to download full resolution via product page

Caption: Mechanism of action of SGLT-2 inhibitors in the kidney.

# Peroxisome Proliferator-Activated Receptor (PPAR) Agonists



PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. While older PPAR agonists have been associated with side effects, newer agents with different selectivity profiles are being investigated.

Key Compounds: Pemafibrate and Saroglitazar

Pemafibrate is a selective PPAR $\alpha$  modulator (SPPARM $\alpha$ ), while saroglitazar is a dual PPAR $\alpha$ / $\gamma$  agonist.

Quantitative Data from Clinical Trials:

| Trial                                    | Drug/D<br>ose                   | Compa<br>rator           | N     | Durati<br>on | Chang<br>e in<br>Triglyc<br>erides<br>(%) | Chang<br>e in<br>LDL-C<br>(%) | Chang<br>e in<br>HDL-C<br>(%) | Chang<br>e in<br>HbA1c<br>(%) |
|------------------------------------------|---------------------------------|--------------------------|-------|--------------|-------------------------------------------|-------------------------------|-------------------------------|-------------------------------|
| PROMI<br>NENT[7<br>][13][29]<br>[30][31] | Pemafi<br>brate<br>0.2mg<br>BID | Placebo                  | 10497 | 3.4<br>years | -26.2                                     | +12.1                         | +5.1                          | N/A                           |
| PRESS<br>V[1][12]                        | Saroglit<br>azar<br>2mg         | Pioglita<br>zone<br>45mg | 122   | 24<br>weeks  | -26.4                                     | N/A                           | N/A                           | -0.3                          |
| Saroglit<br>azar<br>4mg                  | -45.0                           | -5.0                     | N/A   | -0.3         |                                           |                               |                               |                               |
| PRESS<br>VI[32]                          | Saroglit<br>azar<br>2mg         | Placebo                  | 302   | 12<br>weeks  | -45.5                                     | N/A                           | N/A                           | -0.3                          |
| Saroglit<br>azar<br>4mg                  | -46.7                           | -16.4                    | N/A   | -0.3         |                                           |                               |                               |                               |

Experimental Protocol: PRESS V Trial[1][12]



- Study Design: A 26-week, prospective, randomized, double-blind, active-controlled, phase 3 study.
- Participants: 122 patients in India with type 2 diabetes and hypertriglyceridemia (TG >200 to 400 mg/dL) and HbA1c between 7% and 9%.
- Intervention: Following a 2-week run-in period, patients were randomized 1:1:1 to receive saroglitazar (2 mg or 4 mg) or pioglitazone (45 mg) once daily for 24 weeks.
- Primary Endpoint: Change in plasma triglyceride levels at week 24.
- Secondary Endpoints: Changes in other lipid parameters and fasting plasma glucose.

**PPAR Agonist Signaling Pathway** 

PPAR agonists bind to PPARs, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on DNA, regulating the transcription of target genes.



Click to download full resolution via product page

Caption: General signaling pathway of PPAR agonists.

## Fibroblast Growth Factor 21 (FGF21) Analogues

FGF21 is a hormone with pleiotropic metabolic effects, including improving insulin sensitivity and lipid metabolism.[33] FGF21 analogues are being developed to harness these therapeutic benefits.



Signaling Pathway of FGF21

FGF21 exerts its effects by binding to a complex of an FGF receptor (FGFR) and a co-receptor called  $\beta$ -Klotho.



Click to download full resolution via product page

Caption: FGF21 signaling pathway.

# **G-Protein Coupled Receptor 40 (GPR40/FFAR1) Agonists**

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS). Agonists of this receptor are being investigated as a novel approach to enhance insulin release in a glucose-dependent manner.

Key Compound: CPL207280

CPL207280 is a second-generation GPR40 agonist designed to have an improved safety profile, particularly regarding liver toxicity, compared to earlier compounds in this class. Phase 1 studies have shown it to be well-tolerated in healthy volunteers.[34] A Phase 2 trial is planned to evaluate its efficacy in patients with type 2 diabetes.[35]

Signaling Pathway of GPR40/FFAR1

Activation of GPR40 by fatty acids or synthetic agonists in pancreatic β-cells leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and enhanced insulin secretion.





Click to download full resolution via product page

Caption: GPR40/FFAR1 signaling pathway in pancreatic β-cells.

#### Conclusion

The pipeline of hypoglycemic drugs is rich with innovative therapies that promise to refine the management of T2DM. The emerging classes discussed in this guide highlight a shift towards more personalized and multi-faceted treatment strategies that not only address hyperglycemia but also target the underlying metabolic dysregulation and associated comorbidities. As more data from ongoing clinical trials become available, the therapeutic landscape will continue to evolve, offering new hope for improved outcomes for individuals living with type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Once-weekly icodec demonstrates superior reduction in HbA1c vs degludec [indianpharmapost.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. hcplive.com [hcplive.com]
- 5. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 6. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]
- 7. PROMINENT Trial: Pemafibrate Lowers Triglycerides Without CV Benefits Is This the Nail in the Coffin For Fibrates? American College of Cardiology [acc.org]
- 8. Novo Nordisk achieve headline results with icodec insulin | pharmaphorum
   [pharmaphorum.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients With Diabetes - American College of Cardiology [acc.org]
- 14. jacc.org [jacc.org]
- 15. login.medscape.com [login.medscape.com]
- 16. SOLOIST-WHF Trial | INPEFA® (sotagliflozin) [inpefahcp.com]
- 17. Evaluation of Sotagliflozin in Patients with Type 2 Diabetes with Chronic Kidney Disease or Acute Exacerbation of Heart Failure: the SCORED and SOLOIST-WHF Trials - American College of Cardiology [acc.org]
- 18. researchgate.net [researchgate.net]
- 19. Triple-Hormone-Receptor Agonist Retatrutide for Obesity A Phase 2 Trial. | Semantic Scholar [semanticscholar.org]
- 20. Lilly's phase 2 retatrutide results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]
- 21. Insulin efsitora a useful addition to treatment of type 2 diabetes but not type 1 diabetes | ClinicSearch [clinicsearchonline.org]
- 22. Insulin efsitora shows promise as transformative once-weekly treatment for T2D [pharmacist.com]
- 23. Insulin Efsitora Alfa for Type 2 Diabetes · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. Once-Weekly Basal Insulin Fc Demonstrated Similar Glycemic Control to Once-Daily Insulin Degludec in Insulin-Naive Patients With Type 2 Diabetes: A Phase 2 Randomized

### Foundational & Exploratory





Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. BEST: Bexagliflozin CV Outcomes Trial Meets Objectives [medscape.com]
- 26. discoveriesjournals.org [discoveriesjournals.org]
- 27. Efficacy and safety of bexagliflozin in patients with type 2 diabetes mellitus: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jacc.org [jacc.org]
- 29. Pemafibrate Fails to Lower CVD Risk in Patients With High Triglycerides: PROMINENT | tctmd.com [tctmd.com]
- 30. hcplive.com [hcplive.com]
- 31. Mixed Results With Pemafibrate in Patients With Type 2 Diabetes | MedPage Today [medpagetoday.com]
- 32. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Hepatic hormone FGF21 and its analogues in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 34. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. celonpharma.com [celonpharma.com]
- To cite this document: BenchChem. [A Technical Guide to Emerging Hypogylcemic Drug Classes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073687#literature-review-of-emerging-hypoglycemic-drug-classes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com